molecular formula C18H21ClN2 B12716603 Chlorcyclizine, (R)- CAS No. 118165-37-0

Chlorcyclizine, (R)-

Cat. No.: B12716603
CAS No.: 118165-37-0
M. Wt: 300.8 g/mol
InChI Key: WFNAKBGANONZEQ-GOSISDBHSA-N
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Description

Chlorcyclizine, ®- is a first-generation antihistamine belonging to the phenylpiperazine class. It is primarily used to treat allergy symptoms such as urticaria, rhinitis, and pruritus. Additionally, it has local anesthetic, anticholinergic, and antiserotonergic properties, making it useful as an antiemetic .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorcyclizine can be synthesized through a multi-step process starting from commercially available compounds. One efficient route involves the following steps :

    Reduction: (4-chlorophenyl)(phenyl)methanone is reduced using sodium borohydride in methanol to form (4-chlorophenyl)(phenyl)methanol.

    Halogenation: The resulting alcohol is treated with hydrochloric acid in the presence of calcium chloride to obtain 1-chloro-4-[chloro(phenyl)methyl]benzene.

    Alkylation: This intermediate is then reacted with piperazine in the presence of potassium carbonate and a phase transfer catalyst in tetrahydrofuran under reflux conditions to yield chlorcyclizine.

Industrial Production Methods

For industrial production, a similar synthetic process is employed but optimized for large-scale manufacturing. The process involves bromination of 4-chlorodiphenylmethane followed by alkylation with N-methyl piperazine and subsequent purification steps to obtain chlorcyclizine hydrochloride .

Chemical Reactions Analysis

Types of Reactions

Chlorcyclizine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chlorcyclizine has a wide range of scientific research applications:

Mechanism of Action

Chlorcyclizine exerts its effects primarily by antagonizing histamine H1 receptors. This action prevents histamine from binding to its receptors, thereby reducing allergy symptoms. Additionally, it has anticholinergic and antiserotonergic properties, contributing to its antiemetic effects. The compound is metabolized by N-demethylation and N-oxidation, with high concentrations of its metabolites found in the liver, lungs, kidney, and spleen .

Comparison with Similar Compounds

Chlorcyclizine is similar to other first-generation antihistamines such as:

  • Cyclizine
  • Meclizine
  • Homochlorcyclizine

Uniqueness

Chlorcyclizine stands out due to its combination of antihistamine, anticholinergic, and antiserotonergic properties, making it versatile in treating various symptoms. Its potential repurposing for antiviral applications also highlights its unique pharmacological profile .

Properties

CAS No.

118165-37-0

Molecular Formula

C18H21ClN2

Molecular Weight

300.8 g/mol

IUPAC Name

1-[(R)-(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine

InChI

InChI=1S/C18H21ClN2/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16/h2-10,18H,11-14H2,1H3/t18-/m1/s1

InChI Key

WFNAKBGANONZEQ-GOSISDBHSA-N

Isomeric SMILES

CN1CCN(CC1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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